molecular formula C18H20N4O2S B12177822 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B12177822
M. Wt: 356.4 g/mol
InChI Key: AOHBRCIKFYEURB-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an indole moiety, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the thiazole ring.

    Final Coupling: The final step involves coupling the indole and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and neuroprotective properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research can focus on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a therapeutic agent.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with various enzymes. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylamino)-N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
  • 2-(cyclopropylamino)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

Uniqueness

2-(cyclopropylamino)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to the presence of the methoxy group on the indole moiety, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with its targets.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[2-(5-methoxyindol-1-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H20N4O2S/c1-24-14-4-5-16-12(10-14)6-8-22(16)9-7-19-17(23)15-11-25-18(21-15)20-13-2-3-13/h4-6,8,10-11,13H,2-3,7,9H2,1H3,(H,19,23)(H,20,21)

InChI Key

AOHBRCIKFYEURB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CSC(=N3)NC4CC4

Origin of Product

United States

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